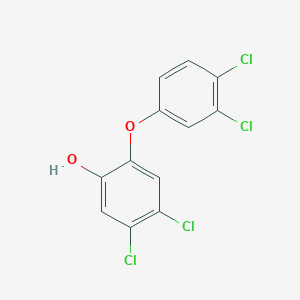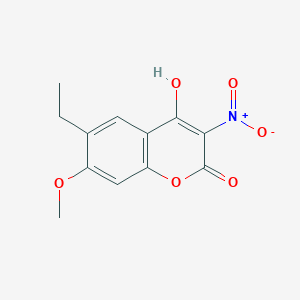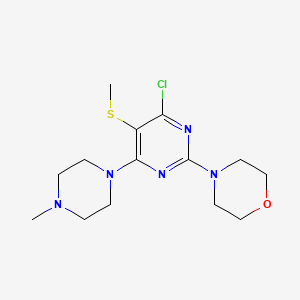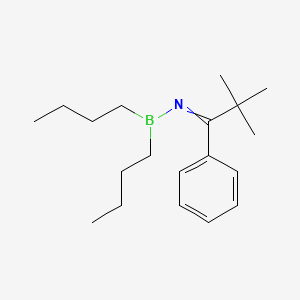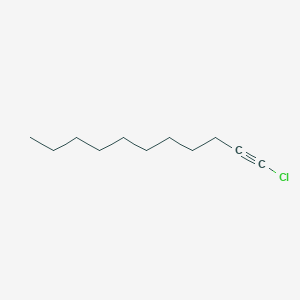
1-Undecyne, 1-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecyne, 1-chloro- is an organic compound with the molecular formula C11H19Cl It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Undecyne, 1-chloro- can be synthesized through several methods. One common approach involves the chlorination of 1-undecyne. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-undecyne, 1-chloro- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-Undecyne, 1-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The triple bond in 1-undecyne, 1-chloro- can participate in addition reactions with hydrogen halides, halogens, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 1-undecyn-1-ol.
Addition: Formation of 1-bromo-1-undecyne.
Oxidation: Formation of undecanal or undecanone.
Wissenschaftliche Forschungsanwendungen
1-Undecyne, 1-chloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-undecyne, 1-chloro- involves its reactivity with various nucleophiles and electrophiles. The triple bond in the molecule provides a site for addition reactions, while the chlorine atom can be substituted by other groups. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Undecyne: Similar structure but lacks the chlorine atom, making it less reactive in substitution reactions.
1-Decyne, 1-chloro-: Shorter carbon chain, leading to different physical properties and reactivity.
1-Dodecyne, 1-chloro-: Longer carbon chain, affecting its solubility and boiling point.
Uniqueness
1-Undecyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
56772-82-8 |
|---|---|
Molekularformel |
C11H19Cl |
Molekulargewicht |
186.72 g/mol |
IUPAC-Name |
1-chloroundec-1-yne |
InChI |
InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-9H2,1H3 |
InChI-Schlüssel |
NZPGJWVGKRKUGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


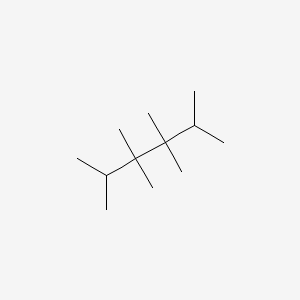
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
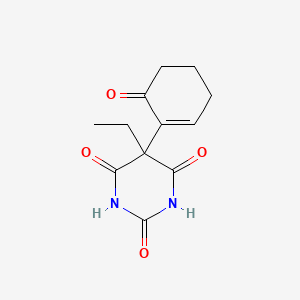
![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
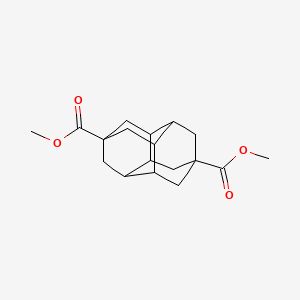
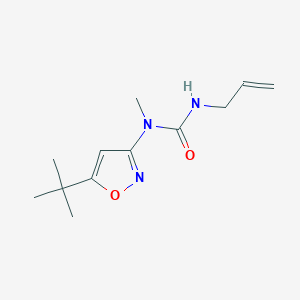
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
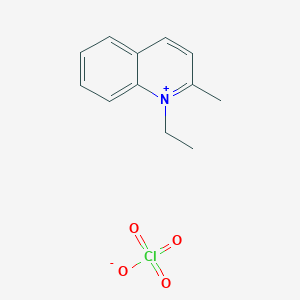
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
